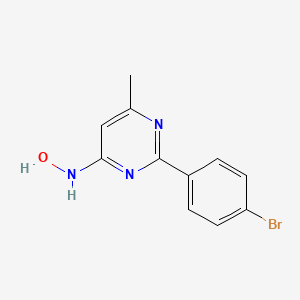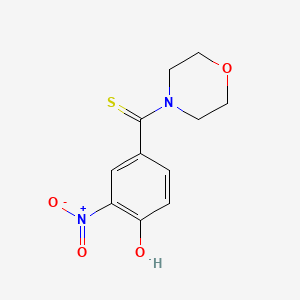![molecular formula C20H22F2N4O3 B5657039 2-(3,5-difluorobenzyl)-8-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5657039.png)
2-(3,5-difluorobenzyl)-8-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspiro[4.5]decanone derivatives typically involves multi-step chemical reactions, focusing on building the spirocyclic framework that characterizes these molecules. One approach involves the Michael addition reaction of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters followed by cyclization reactions. These methods aim to introduce functional groups and structural complexity into the spirocyclic scaffold, offering various derivatives with potential pharmacological activities (Tsukamoto et al., 1995).
Molecular Structure Analysis
The molecular structure of diazaspiro[4.5]decanone derivatives is characterized by the presence of a spirocyclic core, combining cyclic and acyclic elements in a single molecule. The structural analysis often involves X-ray crystallography to determine the conformation and stereochemistry of these compounds. The spirocyclic nature of these molecules provides a unique three-dimensional architecture that is crucial for their biological activity and interaction with biological targets (Manjunath et al., 2011).
Chemical Reactions and Properties
Diazaspiro[4.5]decanone derivatives undergo various chemical reactions, highlighting their reactivity and potential for chemical modification. These reactions include cycloadditions, aziridinations, and reactions with nitrilimides, leading to a wide range of structurally diverse compounds. Such chemical versatility is essential for the synthesis of analogs with improved biological activity or specific properties (Farag et al., 2008).
Propiedades
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]-8-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N4O3/c21-14-7-13(8-15(22)9-14)11-26-12-20(10-18(26)28)3-5-25(6-4-20)19(29)16-1-2-17(27)24-23-16/h7-9H,1-6,10-12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIXGEYLYLPZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(=O)N2CCC3(CC2)CC(=O)N(C3)CC4=CC(=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorobenzyl)-8-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}methyl)morpholine](/img/structure/B5656972.png)




![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5657002.png)

![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperidin-4-amine](/img/structure/B5657011.png)
![3-({3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridazine](/img/structure/B5657024.png)
![3-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5657032.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5657050.png)
